molecular formula C23H26N4O2 B12168404 7-Benzyl-3-(3-hydroxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

7-Benzyl-3-(3-hydroxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

Cat. No.: B12168404
M. Wt: 390.5 g/mol
InChI Key: SDUPPXKZJZNQRU-UHFFFAOYSA-N
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Description

7-Benzyl-3-(3-hydroxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones. This compound is characterized by its unique structure, which includes a benzyl group, a hydroxypropyl group, a methyl group, and a phenyl group attached to a pyrimido[1,2-a][1,3,5]triazin-6-one core. The compound’s structure imparts it with unique chemical and physical properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-3-(3-hydroxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one involves multiple steps, including the formation of the pyrimido[1,2-a][1,3,5]triazin-6-one core and the subsequent introduction of the benzyl, hydroxypropyl, methyl, and phenyl groups. One efficient method involves the use of pyrimidinylguanidines as key intermediates . The reaction conditions typically include the use of appropriate solvents, catalysts, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality product output.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-3-(3-hydroxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to modify the pyrimido[1,2-a][1,3,5]triazin-6-one core.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon for hydrogenation reactions). The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield aldehydes or ketones, while substitution reactions can introduce a wide range of functional groups to the benzyl or phenyl rings.

Scientific Research Applications

7-Benzyl-3-(3-hydroxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7-Benzyl-3-(3-hydroxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Benzyl-3-(3-hydroxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one is unique due to its specific combination of functional groups and its structural configuration. This uniqueness imparts it with distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C23H26N4O2

Molecular Weight

390.5 g/mol

IUPAC Name

7-benzyl-3-(3-hydroxypropyl)-8-methyl-1-phenyl-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one

InChI

InChI=1S/C23H26N4O2/c1-18-21(15-19-9-4-2-5-10-19)22(29)27-17-25(13-8-14-28)16-26(23(27)24-18)20-11-6-3-7-12-20/h2-7,9-12,28H,8,13-17H2,1H3

InChI Key

SDUPPXKZJZNQRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N2CN(CN(C2=N1)C3=CC=CC=C3)CCCO)CC4=CC=CC=C4

Origin of Product

United States

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